(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Übersicht
Beschreibung
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C29H25ClN2O4S and its molecular weight is 533 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
One application in scientific research is the synthesis of various derivatives of this compound. For example, a study describes the preparation of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting the amino group, and following esterification, achieving a yield of 84.6% (Deng, 2007). Another study details the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA by a series of reactions, yielding about 30% (Yuan, 2007).
Applications in ADEPT Approaches
The compound's derivatives have applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For instance, 5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid-3-[[[(4’’-nitrophenoxy)carbonyl]oxy]-methyl]-8-oxo-7-[(2-thienyloxoacetyl)amino]-diphenylmethyl ester-5-dioxide, a new cephalosporin derivative, was synthesized for use as a carrier for a range of drugs with an amino group. This includes the synthesis of primaquine prodrug for antimalarial applications (Blau et al., 2008).
Antibacterial Activity
Several studies focus on the antibacterial activities of derivatives. For example, a new isooxacephem derivative was synthesized and exhibited notable biological activities against various pathogenic microorganisms, such as Staphylococcus aureus and Escherichia coli (Hakimelahi et al., 1996). Another study synthesized 2-oxaisocephems with a thio-substituted methyl group and found potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).
Pseudopolymorphism and Phase Stability
Research into pseudopolymorphism and phase stability of derivatives is also a significant application. A study isolated different crystal forms of a derivative and examined their relationships with water content, providing insights into the compound's phase transitions and stability (Ashizawa et al., 1989).
Wirkmechanismus
GCLH, also known as 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester or (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a complex compound with a significant role in the synthesis of various beta-lactam antibiotics .
Mode of Action
GCLH, like other beta-lactam antibiotics, works by inhibiting the enzymes involved in the final steps of bacterial cell wall synthesis. It binds to the active sites of these enzymes, preventing them from cross-linking the peptidoglycan chains that give the cell wall its structural integrity. This results in a weakened cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Pharmacokinetics
It is likely metabolized in the liver and excreted through the kidneys .
Action Environment
The efficacy and stability of GCLH can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can degrade GCLH, reducing its effectiveness. Additionally, factors such as pH and temperature can affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester are not fully understood. It is known that this compound interacts with various enzymes and proteins during its synthesis. For instance, it is synthesized from penicillin G potassium salt, which reacts with 4-methoxybenzyl chloride . The nature of these interactions is complex and involves several steps, including oxidation, treatment with 2-mercaptobenzothiazole and phenylsulfinic acid, chlorination, and ring-closing .
Cellular Effects
The cellular effects of 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester are primarily related to its role as an intermediate in the synthesis of beta-lactam antibiotics. These antibiotics are known to inhibit bacterial cell wall synthesis, leading to cell death
Molecular Mechanism
It is known to be involved in the synthesis of beta-lactam antibiotics, which exert their effects by binding to penicillin-binding proteins (PBPs) and inhibiting the final step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death .
Metabolic Pathways
It is known that the compound is synthesized from penicillin G potassium salt through a series of reactions
Eigenschaften
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPVBNNIHFSLU-UFHPHHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.